molecular formula C23H16Cl3N3O2S B11080330 2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide

2-({[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B11080330
M. Wt: 504.8 g/mol
InChI Key: NZARZLFJHLKYII-UHFFFAOYSA-N
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Description

2-({[3-(2-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}SULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core, chlorophenyl groups, and a sulfanyl-acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}SULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of Chlorophenyl Groups: Chlorination reactions are employed to introduce chlorophenyl groups at specific positions on the quinazolinone core.

    Attachment of the Sulfanyl-Acetamide Linkage: This step involves the reaction of the quinazolinone derivative with a thiol compound, followed by acylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(2-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}SULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[3-(2-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}SULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[3-(2-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}SULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-({[3-(2-BROMOPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}SULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE
  • **2-({[3-(2-FLUOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}SULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-({[3-(2-CHLOROPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]METHYL}SULFANYL)-N-(2,5-DICHLOROPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of both chlorophenyl and sulfanyl-acetamide groups. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H16Cl3N3O2S

Molecular Weight

504.8 g/mol

IUPAC Name

2-[[3-(2-chlorophenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]-N-(2,5-dichlorophenyl)acetamide

InChI

InChI=1S/C23H16Cl3N3O2S/c24-14-9-10-16(25)19(11-14)28-22(30)13-32-12-21-27-18-7-3-1-5-15(18)23(31)29(21)20-8-4-2-6-17(20)26/h1-11H,12-13H2,(H,28,30)

InChI Key

NZARZLFJHLKYII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CSCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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